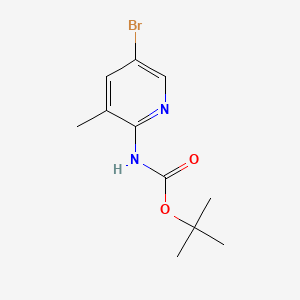

![molecular formula C12H16F3N3O2 B592229 tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 733757-89-6](/img/structure/B592229.png)

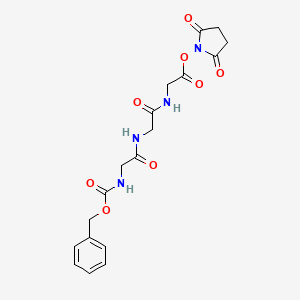

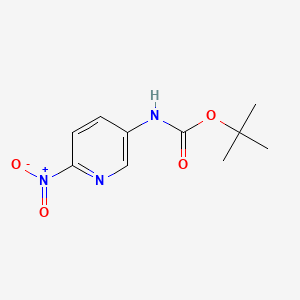

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate” is a chemical compound with the molecular formula C12H16F3N3O2 . It has a molecular weight of 291.27 . This compound is used in research .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-tert-butoxycarbonyl-4-(trifluoroacetyl)-3-piperidinone with hydrazine monohydrate in ethanol at 50°C for 24 hours . The reaction mixture is then cooled to room temperature and evaporated under reduced pressure. The resulting mixture is partitioned between ethyl acetate and brine. The organic layer is separated, dried over sodium sulphate, and evaporated under reduced pressure .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core with a trifluoromethyl group and a tert-butyl carboxylate group . The InChI Key for this compound is XMKZXGSZQPUXKJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has several physicochemical properties. It has a high GI absorption and is BBB permeant . It is also a P-gp substrate . It has a Log Po/w (iLOGP) of 2.21 . Its water solubility is 0.509 mg/ml .Aplicaciones Científicas De Investigación

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , have been extensively studied for their versatility in interacting with kinases via multiple binding modes. This scaffold's ability to form hydrogen bond donor–acceptor pairs common among kinase inhibitors, particularly at the hinge region, underlines its potential in kinase inhibitor design. Its utility stems from its structural similarity to both pyrrolo[2,3-b]pyridine and indazole, allowing for multiple kinase binding modes. This adaptability makes it a recurrent feature in the design of kinase inhibitors, as evidenced by numerous patents and literature highlighting its application in targeting a broad range of kinase activities (Wenglowsky, 2013).

Heterocyclic Chemistry

The chemistry of heterocyclic compounds, such as pyrazolo[3,4-c]pyridine derivatives, is of significant interest due to their variable properties and potential applications. Research into the preparation, properties, and complex formation of heterocyclic compounds reveals their crucial role in developing new materials with potential applications in spectroscopy, magnetic properties, and biological activity. Such investigations help identify unexplored areas that might offer more insights into novel applications of these compounds (Boča, Jameson, & Linert, 2011).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, which share structural elements with the subject compound, have attracted attention for their anti-inflammatory and antibacterial properties. Their activity profile varies with the positioning of the trifluoromethyl group, highlighting the importance of structural nuances in medicinal chemistry. This review underscores the significance of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Optical and Electroluminescent Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. Research highlights the potential of these heterocyclic scaffolds in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This area underscores the relevance of such heterocyclic compounds in advancing technologies related to photo- and electroluminescence, showcasing their application potential beyond the pharmaceutical domain (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h4-6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKZXGSZQPUXKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679182 |

Source

|

| Record name | tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | |

CAS RN |

733757-89-6 |

Source

|

| Record name | tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)